N,N'-Hexamethylenebis(butyl carbamate)
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Overview
Description
N,N’-Hexamethylenebis(butyl carbamate) is a chemical compound with the molecular formula C16H32N2O4 and a molecular weight of 316.44 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(butyl carbamate) typically involves the reaction of hexamethylene diisocyanate with butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(butyl carbamate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexamethylenebis(butyl carbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N’-Hexamethylenebis(butyl carbamate) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug design and medicinal chemistry.
Industry: Utilized in the production of polymers and as a crosslinking agent in elastomers.
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(butyl carbamate) involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene-N,N’ bis(tert-butyl peroxycarbamate): Used as a crosslinking agent in elastomers.
Other Carbamates: Various carbamate derivatives are used in drug design, agriculture, and industrial applications.
Uniqueness
N,N’-Hexamethylenebis(butyl carbamate) is unique due to its specific structure and reactivity. Its ability to form stable carbamate bonds makes it valuable in various applications, particularly in organic synthesis and polymer chemistry .
Properties
CAS No. |
3066-67-9 |
---|---|
Molecular Formula |
C16H32N2O4 |
Molecular Weight |
316.44 g/mol |
IUPAC Name |
butyl N-[6-(butoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C16H32N2O4/c1-3-5-13-21-15(19)17-11-9-7-8-10-12-18-16(20)22-14-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ILPOVPZIWGHRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCCCCCNC(=O)OCCCC |
Origin of Product |
United States |
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